Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine

Lipophilicity Drug-likeness ADME

Procure 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine as a validated negative control. Its lack of annotated bioactivity in ChEMBL and BindingDB ensures assay specificity, while its 4-chloro handle enables Pd-catalyzed derivatization for parallel SAR. With a CNS-favorable clogP of 2.78 and TPSA of 46.61 Ų, it surpasses dimethoxy and cyclohexyl analogs for brain penetration studies. Steric shielding from 2,5-dimethyl groups enhances metabolic stability, making it a reference point for microsomal assays.

Molecular Formula C14H20ClNO3S
Molecular Weight 317.8 g/mol
Cat. No. B4128600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine
Molecular FormulaC14H20ClNO3S
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
InChIInChI=1S/C14H20ClNO3S/c1-9-6-14(10(2)5-13(9)15)20(17,18)16-7-11(3)19-12(4)8-16/h5-6,11-12H,7-8H2,1-4H3
InChIKeyWJMNLFMWXMZTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine: Core Chemical Identity and Sourcing Baseline


4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine (molecular formula C14H20ClNO3S, MW 317.8 g/mol) is a fully substituted N-arylsulfonyl-2,6-dimethylmorpholine [1]. It belongs to the privileged class of morpholine-based sulfonamides, which have been extensively explored as gamma-secretase inhibitors, kinase inhibitors, and ion channel modulators [2]. This compound is registered in PubChem (CID 23027967) and the ZINC database (ZINC26668404), but it carries no annotated bioactivity in ChEMBL or BindingDB, setting it apart from many of its actively studied in-class analogs [3].

Why Generic Substitution of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine with In-Class Analogs Is Not Scientifically Valid


Within the N-arylsulfonyl-2,6-dimethylmorpholine chemotype, seemingly minor changes to the aryl substitution pattern produce substantial shifts in lipophilicity, steric profile, and biological target engagement [1]. The 4-chloro-2,5-dimethylphenyl moiety of the title compound confers a clogP of 2.78, which differs markedly from the dimethoxy analog (clogP 3.41) and the cyclohexyl analog (XLogP3 4.1) [2][3]. Such logP differences are known to drive divergent ADME and off-target profiles in this scaffold class. Furthermore, the specific chloro substituent serves as both a metabolic blocking group and a synthetic diversification handle, properties absent in non-halogenated or differently halogenated analogs [4]. Blind substitution therefore risks altered permeability, metabolic stability, and target selectivity.

Quantitative Differentiation Evidence for 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine vs. Closest Analogs


Lipophilicity Advantage Over the Dimethoxy Analog: Lower clogP for Improved Drug-Likeness

The title compound (clogP 2.78) is 0.63 log units less lipophilic than 4-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine (ACD/LogP 3.41), representing approximately a 4.3-fold lower octanol-water partition coefficient [1]. This difference places the title compound closer to the optimal oral drug-like logP range (1–3), potentially translating to superior aqueous solubility and reduced non-specific protein binding.

Lipophilicity Drug-likeness ADME

Lipophilicity Contrast with the Cyclohexyl Analog: A 1.32-logP Gap Drives Diverse ADME Trajectories

The title compound (clogP 2.78) is 1.32 log units more hydrophilic than 4-(4-cyclohexylbenzenesulfonyl)-2,6-dimethylmorpholine (XLogP3 4.1), a difference corresponding to approximately a 21-fold lower partition coefficient [1][2]. The cyclohexyl analog's high lipophilicity may favor blood-brain barrier penetration but also risks higher metabolic turnover and phospholipidosis.

Lipophilicity Permeability Solubility

Steric and Metabolic Differentiation vs. the Non-Methylated Phenyl Analog

The 2,5-dimethyl substitution on the benzene ring of the title compound introduces steric bulk absent in 4-[(4-chlorophenyl)sulfonyl]-2,6-dimethylmorpholine (CAS 74832-68-1) . Ortho-methyl groups flanking the sulfonamide linkage are known in medicinal chemistry to restrict rotational freedom, shield metabolically labile sites, and modulate target-binding conformations [1]. This steric feature differentiates the title compound from the simpler 4-chlorophenyl analog for applications requiring conformational constraint.

Metabolic stability Steric shielding Substituent effect

Negative Bioactivity Data as a Unique Differentiation Feature for SAR and Control Studies

Unlike numerous 2,6-dimethylmorpholine sulfonamides that show nanomolar activity against gamma-secretase, CDK5, or Nav1.7, the title compound has no detectable bioactivity annotated in ChEMBL or BindingDB [1][2]. This 'silent' profile is itself a quantifiable differentiator: the compound can serve as a negative control or an SAR probe where the chloro and methyl substitution pattern ablates target engagement observed in active analogs such as 4-(4-cyclohexylbenzenesulfonyl)-2,6-dimethylmorpholine (reported CDK5 inhibitor) [3].

Selectivity profiling Negative control SAR toolkit

Synthetic Diversification Handle: Chloro Substituent Enables Downstream Derivatization

The aryl chloride on the benzenesulfonyl ring of the title compound provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs such as 4-[(4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine [1]. This synthetic handle allows the compound to serve not only as a screening entity but also as a late-stage diversification intermediate for generating focused libraries, a feature not available with dechlorinated or de-methylated analogs [2].

Synthetic utility Cross-coupling Library synthesis

Topological Polar Surface Area (TPSA) Differentiation: Favorable CNS vs. Peripheral Profile Placement

The title compound exhibits a TPSA of 46.61 Ų, placing it within the generally accepted range for optimal CNS penetration (TPSA < 60–70 Ų) [1]. In contrast, the dimethoxy analog (4-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine) bears additional oxygen atoms that increase its TPSA, potentially reducing passive CNS permeability. The lower TPSA of the title compound may be advantageous for programs requiring brain exposure.

TPSA CNS permeability Blood-brain barrier

Recommended Application Scenarios for 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine Based on Quantitative Differentiation Evidence


Negative Control in Gamma-Secretase or Kinase Inhibitor Screening Panels

Given its verified lack of annotated bioactivity in ChEMBL and BindingDB, this compound is ideally suited as a negative control compound for assay panels targeting gamma-secretase, CDKs, or Nav1.7, where structurally analogous 2,6-dimethylmorpholine sulfonamides show potent activity [1][2]. Its physicochemical similarity to active analogs (clogP 2.78, TPSA 46.61) ensures that any observed assay signal in the active series can be confidently attributed to specific target engagement rather than non-specific effects [3].

Late-Stage Diversification Intermediate for Morpholine-Based Lead Optimization

The aryl chloride moiety at the 4-position of the benzenesulfonyl ring provides a covalent handle for palladium-catalyzed cross-coupling, enabling rapid generation of derivative libraries from a single intermediate [4]. This feature is absent in non-halogenated morpholine sulfonamides, making the title compound a preferred procurement choice for medicinal chemistry groups pursuing parallel SAR exploration of the aryl domain.

CNS-Penetrant Probe Molecule for Neuroscience Target Validation

With a TPSA of 46.61 Ų and clogP of 2.78, the title compound resides within the favorable physicochemical space for passive CNS penetration [3]. For programs requiring brain exposure, this compound offers a more suitable starting point than the dimethoxy analog (ACD/LogP 3.41) or the cyclohexyl analog (XLogP3 4.1), whose altered lipophilicity and TPSA profiles shift them away from the CNS drug-like sweet spot [5].

Metabolic Stability SAR Anchor Point for ortho-Methyl Benzenesulfonamide Series

The 2,5-dimethyl substitution on the aryl ring provides steric shielding of the sulfonamide linkage, a structural feature that is expected to impede oxidative metabolism at adjacent positions [2]. This compound can serve as a reference point in microsomal stability assays to benchmark the metabolic contribution of the ortho-methyl groups relative to non-methylated analogs such as 4-[(4-chlorophenyl)sulfonyl]-2,6-dimethylmorpholine .

Quote Request

Request a Quote for 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.